molecular formula C25H25N3O2S B11355850 N-methyl-2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-phenylacetamide

N-methyl-2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-phenylacetamide

Cat. No.: B11355850
M. Wt: 431.6 g/mol
InChI Key: CVBATASPKDAENH-UHFFFAOYSA-N
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Description

N-METHYL-2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE is a complex organic compound that features a benzodiazole core, a phenylacetamide moiety, and a methylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the phenylacetamide and methylphenoxyethyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as amides to amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide, dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-METHYL-2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-METHYL-2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-METHYL-2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE: shares structural similarities with other benzodiazole derivatives and phenylacetamide compounds.

    N-METHYL-2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Uniqueness

The uniqueness of N-METHYL-2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE lies in its potential to exhibit a wide range of activities due to its complex structure. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

N-methyl-2-[2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C25H25N3O2S/c1-19-10-6-9-15-23(19)30-16-17-31-25-26-21-13-7-8-14-22(21)28(25)18-24(29)27(2)20-11-4-3-5-12-20/h3-15H,16-18H2,1-2H3

InChI Key

CVBATASPKDAENH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)N(C)C4=CC=CC=C4

Origin of Product

United States

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